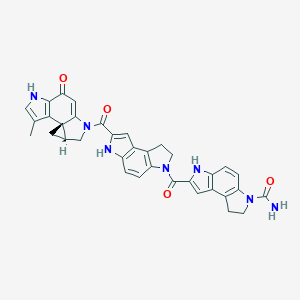
U-78057
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Cpi-cdpi2 is a chiral compound with significant potential in various scientific fields. This compound is known for its unique structural properties and its ability to participate in a wide range of chemical reactions. Its applications span across chemistry, biology, medicine, and industry, making it a compound of great interest to researchers.
Vorbereitungsmethoden
The synthesis of (+)-Cpi-cdpi2 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:
Starting Materials: The synthesis begins with readily available starting materials, which undergo a series of chemical transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for (+)-Cpi-cdpi2 are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
(+)-Cpi-cdpi2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: (+)-Cpi-cdpi2 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(+)-Cpi-cdpi2 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: (+)-Cpi-cdpi2 is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (+)-Cpi-cdpi2 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
(+)-Cpi-cdpi2 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
(-)-Cpi-cdpi2: The enantiomer of (+)-Cpi-cdpi2, which may have different biological activities and properties.
Cpi-cdpi1: A structurally related compound with similar but distinct chemical and biological properties.
Cpi-cdpi3: Another related compound that may share some applications with (+)-Cpi-cdpi2 but differs in its reactivity and mechanism of action.
The uniqueness of (+)-Cpi-cdpi2 lies in its specific chiral configuration and its ability to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
114251-19-3 |
|---|---|
Molekularformel |
C35H29N7O4 |
Molekulargewicht |
611.6 g/mol |
IUPAC-Name |
2-[2-[(1R,12S)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |
InChI |
InChI=1S/C35H29N7O4/c1-16-14-37-31-28(43)12-29-35(30(16)31)13-17(35)15-42(29)33(45)25-11-20-18-6-8-40(26(18)4-2-22(20)39-25)32(44)24-10-21-19-7-9-41(34(36)46)27(19)5-3-23(21)38-24/h2-5,10-12,14,17,37-39H,6-9,13,15H2,1H3,(H2,36,46)/t17-,35+/m1/s1 |
InChI-Schlüssel |
SNYJVTXPSXNUSZ-FXTIPPFDSA-N |
SMILES |
CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC7=C6CCN7C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N |
Isomerische SMILES |
CC1=CNC2=C1[C@@]34C[C@@H]3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC7=C6CCN7C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N |
Kanonische SMILES |
CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC7=C6CCN7C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N |
Synonyme |
CPI-CDPI(2) CPI-CDPI2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


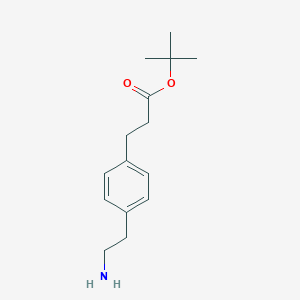
![Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B56777.png)
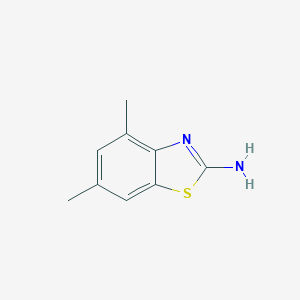
![2,3,4,5-Tetrahydro-1H-benzo[d]azepine](/img/structure/B56782.png)
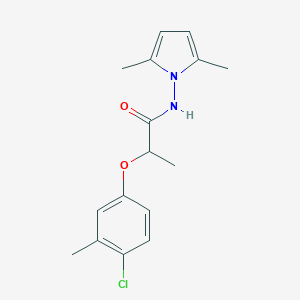
![1H-Imidazo[4,5-f]quinolin-2(3H)-one](/img/structure/B56787.png)
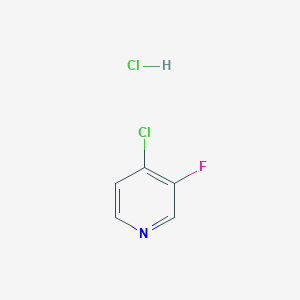
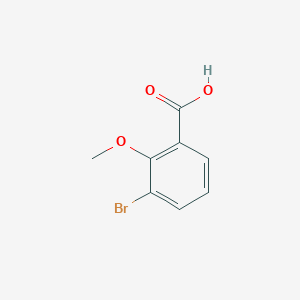
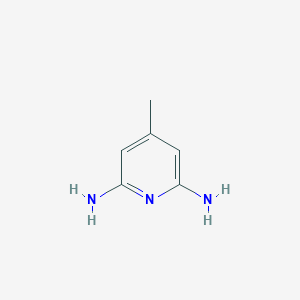
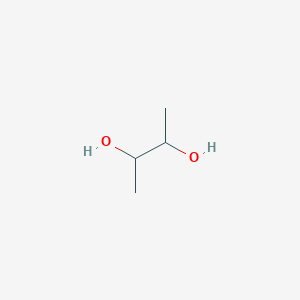
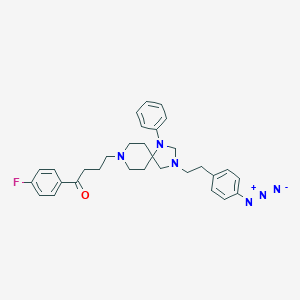
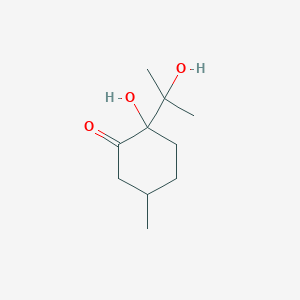
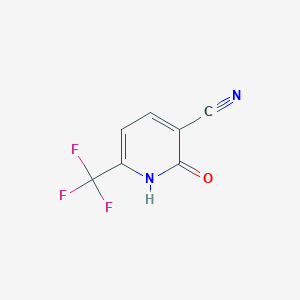
![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)
